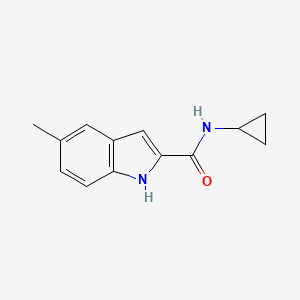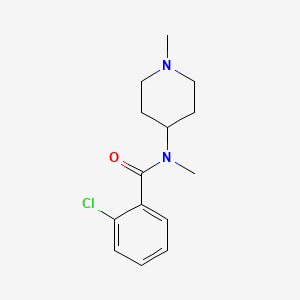
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as Mps1-IN-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research.
Mecanismo De Acción
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide inhibits Mps1 kinase activity by binding to the kinase domain of the protein. This binding prevents the autophosphorylation of Mps1, which is necessary for its activation. Without active Mps1, the mitotic checkpoint cannot function properly, leading to mitotic arrest and cell death. Additionally, 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide inhibits the growth of cancer cells, induces mitotic arrest, and promotes apoptosis. In vivo studies have demonstrated that 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide can inhibit tumor growth and increase survival rates in mouse models of cancer. However, 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a useful tool for studying the role of Mps1 in mitotic checkpoint regulation and cancer progression. Its specificity for Mps1 kinase activity allows for the selective inhibition of this pathway, without affecting other cellular processes. However, the off-target effects of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide on other kinases may complicate data interpretation and limit its usefulness in certain experimental settings.
Direcciones Futuras
Future research on 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide could focus on optimizing its specificity for Mps1 kinase activity and reducing its off-target effects. Additionally, the potential use of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in combination with other anti-cancer drugs could be explored, as well as its effectiveness in treating different types of cancer. Finally, further studies on the biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide could shed light on its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with piperidine to form 2-(4-methoxyphenyl)piperidine. This intermediate is then reacted with 5-chloro-2-nitrobenzenesulfonyl chloride to form 2-(4-methoxyphenyl)-N-(5-chloro-2-nitrobenzenesulfonyl)piperidine. The next step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with morpholine and acetic anhydride to form 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-yl)acetamide, also known as 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been identified as a promising inhibitor for the mitotic checkpoint kinase Mps1, which plays a crucial role in the regulation of the mitotic spindle checkpoint. This checkpoint ensures that chromosomes are correctly aligned and attached to the spindle before the cell proceeds with mitosis. Dysregulation of this checkpoint can lead to chromosomal instability and aneuploidy, which are hallmarks of cancer. 2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to inhibit Mps1 kinase activity and induce mitotic arrest in cancer cells, making it a potential therapeutic target for cancer treatment.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-31-20-7-5-19(6-8-20)17-24(28)25-22-18-21(33(29,30)27-13-15-32-16-14-27)9-10-23(22)26-11-3-2-4-12-26/h5-10,18H,2-4,11-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXWHXQUSXGKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)

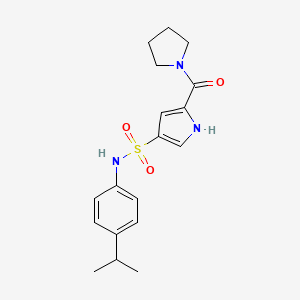
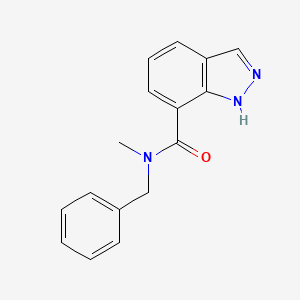
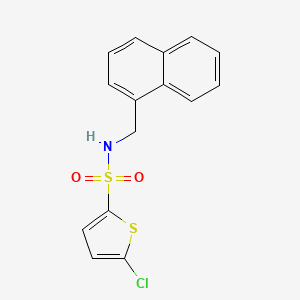
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)

![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
